N-[1-(3-Nitropyridin-2-yl)piperidin-4-yl]-3-phenylprop-2-ynamide
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Overview
Description
N-[1-(3-Nitropyridin-2-yl)piperidin-4-yl]-3-phenylprop-2-ynamide is a chemical compound that features a piperidine ring substituted with a nitropyridine group and a phenylprop-2-ynamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-Nitropyridin-2-yl)piperidin-4-yl]-3-phenylprop-2-ynamide typically involves multi-step organic reactionsThe final step involves coupling the piperidine derivative with a phenylprop-2-ynamide moiety under specific reaction conditions .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-Nitropyridin-2-yl)piperidin-4-yl]-3-phenylprop-2-ynamide can undergo various chemical reactions, including:
Oxidation: The nitropyridine group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the piperidine ring .
Scientific Research Applications
N-[1-(3-Nitropyridin-2-yl)piperidin-4-yl]-3-phenylprop-2-ynamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[1-(3-Nitropyridin-2-yl)piperidin-4-yl]-3-phenylprop-2-ynamide involves its interaction with specific molecular targets. The nitropyridine group can participate in electron transfer reactions, while the piperidine ring can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
1-(3-Nitropyridin-2-yl)piperidin-4-ol: Similar structure but with a hydroxyl group instead of the phenylprop-2-ynamide moiety.
N-(1-Methylpiperidin-4-yl)-3-nitropyridin-2-amine: Contains a methyl group on the piperidine ring and an amine group instead of the phenylprop-2-ynamide moiety.
Uniqueness
N-[1-(3-Nitropyridin-2-yl)piperidin-4-yl]-3-phenylprop-2-ynamide is unique due to its combination of a nitropyridine group and a phenylprop-2-ynamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
833452-28-1 |
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Molecular Formula |
C19H18N4O3 |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
N-[1-(3-nitropyridin-2-yl)piperidin-4-yl]-3-phenylprop-2-ynamide |
InChI |
InChI=1S/C19H18N4O3/c24-18(9-8-15-5-2-1-3-6-15)21-16-10-13-22(14-11-16)19-17(23(25)26)7-4-12-20-19/h1-7,12,16H,10-11,13-14H2,(H,21,24) |
InChI Key |
HUDKCHSCJNHTSY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1NC(=O)C#CC2=CC=CC=C2)C3=C(C=CC=N3)[N+](=O)[O-] |
Origin of Product |
United States |
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